N-Mal-N-bis(PEG2-t-butyl ester)
Overview
Description
“N-Mal-N-bis(PEG2-t-butyl ester)” is a branched PEG derivative with a terminal maleimide group and two terminal t-butyl ester . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Synthesis Analysis
The synthesis of “N-Mal-N-bis(PEG2-t-butyl ester)” involves the reaction of the maleimide group with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .Molecular Structure Analysis
“N-Mal-N-bis(PEG2-t-butyl ester)” has a molecular weight of 600.7 g/mol and a molecular formula of C29H48N2O11 . It contains a maleimide group and a t-butyl ester group linked through a linear PEG chain .Chemical Reactions Analysis
The maleimide group in “N-Mal-N-bis(PEG2-t-butyl ester)” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The t-butyl ester can be hydrolyzed under mild acidic conditions .Physical And Chemical Properties Analysis
“N-Mal-N-bis(PEG2-t-butyl ester)” has a molecular weight of 600.7 g/mol and a molecular formula of C29H48N2O11 . It is a non-cleavable linker for bio-conjugation that contains a maleimide group and a t-butyl ester group linked through a linear PEG chain .Scientific Research Applications
1. Drug Delivery and Anticancer Applications
N-Mal-N-bis(PEG2-t-butyl ester) and its derivatives have significant implications in drug delivery systems, particularly in enhancing the solubility and cytotoxicity of anticancer drugs. A study by Khandare et al. (2006) explored the use of dendrimer and linear bis(PEG) polymer conjugates with paclitaxel, a poorly soluble anticancer drug. The study found that these conjugates, particularly the dendrimer-succinic acid-paclitaxel conjugate, significantly increased cytotoxicity against human ovarian carcinoma cells.
2. Protein Cross-Linking and Hemoglobin Modification
Bis(maleidophenyl)-PEG2000, a variant of N-Mal-N-bis(PEG2-t-butyl ester), has been utilized in protein cross-linking. Research by Manjula et al. (2000) on Hemoglobin A (HbA) demonstrated that this compound could introduce intra-tetrameric cross-links with minimal impact on oxygen affinity and cooperativity. This strategy is promising for creating new low oxygen affinity hemoglobins for therapeutic use.
3. Enzyme Modification for Peptide Synthesis
N-Mal-N-bis(PEG2-t-butyl ester) derivatives have been applied in modifying enzymes to catalyze reactions in non-aqueous environments. A study by Matsushima et al. (1984) showed that chymotrypsin, modified with activated PEG2, could effectively catalyze peptide synthesis in benzene. Similarly, Lee et al. (1988) found that papain modified with activated PEG2 retained enzymatic activity in benzene, efficiently synthesizing acid-amide bonds.
4. Applications in Energy Storage and Electrolytes
In the field of energy storage, especially in lithium-sulfur batteries, N-Mal-N-bis(PEG2-t-butyl ester) derivatives play a crucial role. Shin & Cairns (2008) investigated a ternary mixture involving a variant of this compound as an electrolyte, demonstrating significant improvements in thermal stability and ionic conductivity.
5. Lithium-Sulfur Batteries Improvement
Further research in lithium-sulfur batteries by Cai et al. (2019) utilized a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte. This electrolyte showed high initial discharge capacity and good cycle stability, indicating the potential of N-Mal-N-bis(PEG2-t-butyl ester) derivatives in enhancing battery performance.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O11/c1-28(2,3)41-26(35)10-15-37-19-21-39-17-13-30(23(32)9-12-31-24(33)7-8-25(31)34)14-18-40-22-20-38-16-11-27(36)42-29(4,5)6/h7-8H,9-22H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNUCUOOBIVTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mal-N-bis(PEG2-t-butyl ester) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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